molecular formula C13H10Cl2F3N3O B2393912 4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 339011-13-1

4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2393912
CAS No.: 339011-13-1
M. Wt: 352.14
InChI Key: YBCBNGBLQRKHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes dichlorophenoxy and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is attached through an etherification reaction using 3,5-dichlorophenol and a suitable base.

    N-Ethylation: The final step involves the N-ethylation of the pyrimidine ring using ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(3,5-dichlorophenoxy)-N-isopropyl-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the ethyl group at the nitrogen atom differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBNGBLQRKHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.